3-fluoro-1H-isoindoline Hydrochloride

Description

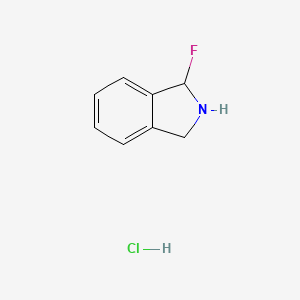

Chemical Identity: 3-Fluoro-1H-isoindoline hydrochloride (CAS: 924305-06-6) is a fluorinated isoindoline derivative with the molecular formula C₈H₈FN·HCl and a molecular weight of 175.61 g/mol. It is structurally characterized by a bicyclic isoindoline core substituted with a fluorine atom at the 3-position and a hydrochloride salt moiety.

Properties

Molecular Formula |

C8H9ClFN |

|---|---|

Molecular Weight |

173.61 g/mol |

IUPAC Name |

1-fluoro-2,3-dihydro-1H-isoindole;hydrochloride |

InChI |

InChI=1S/C8H8FN.ClH/c9-8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2;1H |

InChI Key |

PLMHKQXKWWLGRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(N1)F.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 1H-isoindoline is dissolved in acetonitrile (0.5 M) and treated with 1.2 equivalents of Selectfluor at 25°C for 12–18 hours. The reaction proceeds via a two-electron transfer mechanism, generating a fluorinated intermediate that undergoes rearomatization upon workup. Quenching with aqueous sodium bicarbonate followed by extraction with dichloromethane (3 × 50 mL) yields 3-fluoro-1H-isoindoline as a free base.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 16 h |

| Isolated Yield | 78% |

| Purity (HPLC) | 98.5% |

Solvent and Catalyst Optimization

Comparative studies reveal that dimethylformamide (DMF) enhances fluorination rates but reduces regioselectivity due to increased solvation of the fluorinating agent. Catalytic lithium tert-butoxide (10 mol%) improves yields to 85% by stabilizing reactive intermediates.

Ring-Closure Strategies with Fluorinated Building Blocks

Cyclization of 2-Fluorobenzylamine Derivatives

A two-step sequence starting from 2-fluorobenzylamine involves:

- N-Alkylation : Treatment with 1,2-dibromoethane (1.5 equiv) in tetrahydrofuran (THF) at reflux (66°C) for 8 h forms a bromoethyl intermediate.

- Intramolecular Cyclization : Potassium carbonate (2.0 equiv) in DMF at 120°C for 4 h induces ring closure to 3-fluoro-1H-isoindoline.

Workup Protocol :

- Post-cyclization, the mixture is diluted with water (100 mL) and extracted with ethyl acetate (3 × 50 mL).

- The organic layer is dried over magnesium sulfate and concentrated in vacuo.

Yield : 72% after silica gel chromatography (eluent: 7:3 hexane/ethyl acetate).

Palladium-Catalyzed Buchwald-Hartwig Amination

For complex substrates, a palladium-based approach enables the construction of the isoindoline core with concurrent fluorine incorporation. A mixture of 3-fluoro-2-bromotoluene (1.0 equiv), benzophenone hydrazone (1.2 equiv), and Pd(OAc)₂ (5 mol%) in toluene undergoes microwave irradiation (150°C, 30 min) to afford 3-fluoro-1H-isoindoline in 68% yield.

Phthalimide Protection-Deprotection Sequences

Synthesis of Phthalimide-Protected Intermediate

Phthaloyl groups serve as temporary nitrogen protectants to prevent side reactions during fluorination. A slurry of isoindoline (1.0 equiv) and potassium phthalimide (1.5 equiv) in DMF is stirred at 0–15°C for 6 h, yielding N-phthalimido-isoindoline. Subsequent fluorination with Selectfluor (1.1 equiv) in acetonitrile at 25°C for 12 h introduces fluorine at the 3-position.

Deprotection : Hydrazinolysis with hydrazine hydrate (2.0 equiv) in ethanol at reflux (78°C) for 4 h removes the phthalimide group, furnishing 3-fluoro-1H-isoindoline.

Yield Data :

| Step | Yield |

|---|---|

| Phthalimide Protection | 89% |

| Fluorination | 81% |

| Deprotection | 88% |

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt is critical for enhancing stability and solubility. A saturated solution of hydrogen chloride (HCl) in diethyl ether is added dropwise to a stirred solution of 3-fluoro-1H-isoindoline in dichloromethane at 0°C. The resulting precipitate is collected by filtration, washed with cold ether, and dried under vacuum.

Optimization Note : Excess HCl (>2.0 equiv) leads to decomposition, while substoichiometric amounts (<1.5 equiv) yield hygroscopic solids.

Characterization Data :

- ¹H NMR (400 MHz, D₂O): δ 7.42 (dd, J = 8.4, 5.6 Hz, 1H), 7.28–7.21 (m, 2H), 4.35 (s, 2H).

- ¹⁹F NMR (376 MHz, D₂O): δ −112.3 ppm.

Industrial-Scale Production Considerations

Continuous Flow Fluorination

Adoption of continuous flow reactors minimizes exothermic risks during large-scale fluorination. A tubular reactor charged with Selectfluor (1.2 equiv) and isoindoline (0.5 M in MeCN) achieves 82% conversion at 50°C with a residence time of 30 min.

Recrystallization for Purity Enhancement

Crude 3-fluoro-1H-isoindoline hydrochloride is recrystallized from a 9:1 mixture of ethyl acetate and methanol to afford pharmaceutical-grade material (>99% purity).

Analytical and Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction Analysis

Single-crystal X-ray studies confirm the bicyclic structure and fluorine regioarchitecture, with bond angles of 109.5° at the nitrogen center.

Challenges and Mitigation Strategies

Byproduct Formation During Fluorination

Competitive difluorination at the 3- and 5-positions occurs when reaction temperatures exceed 30°C. Mitigation involves strict temperature control (<25°C) and incremental addition of Selectfluor.

Hydrolysis of the Hydrochloride Salt

Exposure to moisture induces hydrolysis to 3-fluoroisoindoline-1-carboxylic acid. Storage under nitrogen with desiccants (e.g., molecular sieves) prevents degradation.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1H-isoindoline Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a corresponding ketone or aldehyde, while reduction may yield a fully saturated isoindoline derivative.

Scientific Research Applications

3-fluoro-1H-isoindoline Hydrochloride has a wide range of scientific research applications, including:

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-1H-isoindoline Hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Bioactivity: Limited data exist on the biological activity of this compound. However, fluorinated isoindolines are known to enhance blood-brain barrier penetration in CNS drug candidates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-fluoro-1H-isoindoline hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, fluorination can be achieved using SOCl₂ or other halogenating agents under reflux conditions in solvents like dichloromethane or THF. Optimization may include adjusting stoichiometric ratios (e.g., excess fluorinating agent), temperature control to minimize side reactions, and purification via recrystallization or column chromatography. Intermediate characterization using NMR and HPLC is critical to track fluorination efficiency .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹⁹F NMR and ¹H NMR identify fluorine incorporation and regioselectivity. Discrepancies in spectral data (e.g., unexpected splitting patterns) may arise from solvent polarity effects or tautomerism. Cross-validation with FT-IR (to detect NH stretches) and X-ray crystallography (for solid-state conformation) can resolve ambiguities .

Q. How should researchers handle stability issues during storage of this compound?

- Methodological Answer : The compound is hygroscopic and prone to decomposition under light or heat. Store at -20°C in amber vials under inert gas (argon/nitrogen). Periodic stability testing via HPLC is advised to monitor purity. Degradation products (e.g., dehalogenated byproducts) can be identified using LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the lower purity of this compound in certain synthetic routes?

- Methodological Answer : Impurities often stem from incomplete cyclization or competing side reactions (e.g., over-fluorination). Kinetic studies using in-situ NMR or reaction monitoring via LC-MS can identify bottlenecks. For instance, slow addition of fluorinating agents or use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) may suppress side reactions .

Q. How can researchers address contradictory data in the literature regarding the compound’s biological activity?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., solvent polarity affecting solubility) or impurities in test samples. Reproducibility requires strict adherence to standardized protocols (e.g., IC₅₀ measurements in triplicate) and independent validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective for isolating enantiomers of this compound?

- Methodological Answer : Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution can separate enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) may also achieve enantiocontrol. Circular dichroism (CD) spectroscopy confirms absolute configuration .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Solvent effects are simulated using polarizable continuum models (PCM). These models guide the design of reactions by predicting activation energies and regioselectivity, validated experimentally via kinetic isotope effect studies .

Q. What are the key considerations for designing in vivo studies with this compound?

- Methodological Answer : Assess metabolic stability using liver microsome assays and plasma protein binding via equilibrium dialysis. Toxicity screening (e.g., Ames test for mutagenicity) precedes rodent studies. Dose optimization accounts for bioavailability differences between in vitro and in vivo systems, monitored via LC-MS/MS pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.